3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6,11H2,1-4H3 |
InChI Key |
NXOJKXFZRWOYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with diketones or β-keto esters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities. Compounds containing pyrazole rings are often investigated for their therapeutic properties, including:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.
- Analgesic Properties : Similar compounds have been noted for their analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Activity : The presence of the pyrazole ring may also confer antimicrobial properties, warranting further exploration in this area.
Drug Development
In drug development contexts, 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazol-4-amine could serve as a lead compound due to its favorable reactivity profiles:
- Nucleophilic Reactions : The amine group allows for nucleophilic reactions that can be exploited in synthesizing more complex molecules.
- Electrophilic Aromatic Substitution : The pyrazole ring can participate in electrophilic aromatic substitution reactions, which can be useful in modifying the compound to enhance its biological activity.
Case Study 1: Anti-inflammatory Effects
A study conducted on various pyrazole derivatives demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential effectiveness in this area.
Case Study 2: Analgesic Properties
Another research initiative focused on synthesizing pyrazole derivatives for analgesic applications found that modifications at the 1-position of the pyrazole ring could enhance pain relief efficacy. This aligns with the structural characteristics of this compound, indicating its potential as an analgesic agent.
Potential Future Applications
Given its promising properties, future research could focus on:
- Clinical Trials : Testing the efficacy and safety of this compound in clinical settings.
- Formulation Development : Exploring its use in topical formulations or as part of combination therapies to enhance therapeutic outcomes.
- Mechanistic Studies : Investigating the specific biological mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine and its analogs:
Key Observations :
- Aromatic Groups (e.g., naphthylmethyl): Introduce planar aromatic systems, which may improve binding to hydrophobic protein pockets . Electron-Withdrawing Groups (e.g., CF₃): Enhance metabolic stability and resistance to oxidative degradation . Polar Groups (e.g., oxetane): Improve aqueous solubility and bioavailability, critical for central nervous system (CNS) drug candidates .
- Molecular Weight Trends :
Substituents significantly impact molecular weight, with aromatic and fluorinated groups leading to higher values (251–269 g/mol) compared to alkyl or oxetane derivatives (167–181 g/mol).
Physicochemical Properties
- Solubility :
The oxetane-substituted derivative (C₈H₁₃N₃O) likely has higher water solubility due to its polar ether group, whereas the pentan-3-yl analog is more lipophilic . - Thermal Stability : Fluorinated and sulfonamide derivatives (e.g., CAS 1001500-17-9) exhibit higher thermal stability, as seen in their use in high-temperature synthetic protocols .
Biological Activity
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
- IUPAC Name: this compound
- CAS Number: 1248935-11-6
- Molecular Formula: C10H19N3
- Molecular Weight: 181.28 g/mol
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, often utilizing pyrazole derivatives as starting materials. Specific procedures may vary depending on the desired purity and yield.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. These compounds have shown promising results against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
| C. freundii | Moderate |
| L. monocytogenes | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested against pancreatic ductal adenocarcinoma (PANC-1) cells, showing selective cytotoxicity. The mechanism of action appears to involve the inhibition of specific protein kinases associated with cancer proliferation .
Case Study 1: Inhibition of Protein Kinases
A study focused on a series of pyrazole derivatives revealed that some compounds effectively inhibited casein kinase 1δ/ε (CK1δ/ε). The docking studies indicated significant interactions with the ATP binding site of CK1δ, suggesting that similar compounds could be developed for targeting neurodegenerative disorders and cancers .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure–activity relationship of pyrazole compounds has shown that modifications at specific positions significantly affect biological activity. For example, introducing alkyl groups at the nitrogen positions enhances antimicrobial activity while maintaining selectivity against human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
